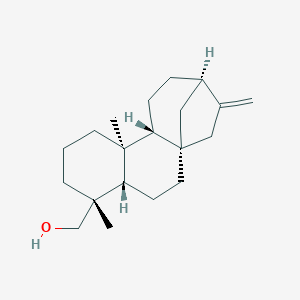

ent-Kaurenol

Description

Properties

IUPAC Name |

[(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJQVRFWMWRMIO-XRNRSJMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332095 | |

| Record name | Kaurenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2300-11-0 | |

| Record name | Kaurenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of ent-Kaurenol: A Technical Guide to the Biosynthetic Pathway from Geranylgeranyl Pyrophosphate

This in-depth technical guide provides a comprehensive overview of the biosynthesis of ent-kaurenol, a pivotal intermediate in the formation of gibberellins, a class of phytohormones essential for plant growth and development. We will delve into the core enzymatic reactions that transform the linear precursor, geranylgeranyl pyrophosphate (GGPP), into the tetracyclic diterpene scaffold of ent-kaurene, which is subsequently hydroxylated to yield this compound. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical biosynthetic pathway, including the underlying enzymatic mechanisms and practical experimental methodologies.

Introduction: The Gateway to Gibberellins

The biosynthesis of gibberellins (GAs) is a complex and highly regulated metabolic pathway in plants and some fungi.[1][2][3][4] The journey begins with the universal C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). The conversion of this linear molecule into the intricate tetracyclic structure of ent-kaurene represents the committed step in GA biosynthesis.[5] This transformation is a two-step cyclization process catalyzed by two distinct classes of enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[3][4][6][7][8] Subsequent oxidation of ent-kaurene, mediated by ent-kaurene oxidase (KO), yields this compound, ent-kaurenal, and finally ent-kaurenoic acid, which then enters the main GA biosynthetic pathway.[1][9] Understanding this initial cascade is fundamental for manipulating GA levels to modulate plant growth or for the biotechnological production of valuable diterpenoids.

The Enzymatic Cascade: From Linear Precursor to Tetracyclic Diterpene

The conversion of GGPP to ent-kaurene is a marvel of biological catalysis, involving intricate carbocation rearrangements orchestrated by two key enzymes. In higher plants, these are typically monofunctional proteins, whereas in some fungi, a single bifunctional enzyme can catalyze both steps.[2][6][10]

Step 1: The Procyclization Catalyzed by ent-Copalyl Diphosphate Synthase (CPS)

The first committed step is the cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[5][6][10][11] This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase.[6]

Mechanism of Action: The catalytic mechanism of CPS involves a protonation-initiated cyclization cascade.[8][12] The enzyme's active site protonates the terminal double bond of GGPP, initiating a series of intramolecular additions to form the characteristic bicyclic decalin ring system of ent-CPP. The reaction is terminated by deprotonation, releasing the stable bicyclic product.

Step 2: The Second Cyclization by ent-Kaurene Synthase (KS)

The product of the CPS reaction, ent-CPP, serves as the substrate for the second enzyme in the pathway, ent-kaurene synthase (KS), a class I diterpene synthase.[6][9][13][14][15]

Mechanism of Action: The KS-catalyzed reaction is initiated by the ionization of the diphosphate group from ent-CPP, generating a copalyl carbocation.[8] This is followed by a complex series of intramolecular rearrangements, including a 1,4-hydride shift and subsequent cyclization and rearrangement to form the tetracyclic skeleton of ent-kaurene. The reaction is terminated by deprotonation.

The Final Step to this compound: Oxidation by ent-Kaurene Oxidase (KO)

The tetracyclic diterpene hydrocarbon, ent-kaurene, undergoes a three-step oxidation at the C19 position to yield ent-kaurenoic acid.[1] This series of reactions is catalyzed by a single cytochrome P450-dependent monooxygenase, ent-kaurene oxidase (KO). The first step in this sequence is the hydroxylation of ent-kaurene to form this compound.

Reaction Sequence: ent-kaurene → this compound → ent-kaurenal → ent-kaurenoic acid

This oxidation is a critical juncture, as ent-kaurenoic acid is the substrate for the subsequent enzymes of the gibberellin biosynthetic pathway.[1]

Experimental Workflow: From Gene to Product

The study of this compound biosynthesis often involves the heterologous expression of the responsible enzymes and subsequent in vitro or in vivo characterization. The following section outlines a general experimental workflow.

Heterologous Expression of CPS and KS

A common approach for producing CPS and KS enzymes for in vitro studies is through heterologous expression in Escherichia coli.[9][12][13]

Protocol: Expression and Purification of His-tagged CPS and KS

-

Gene Cloning: Synthesize codon-optimized genes for the target CPS and KS and clone them into a suitable expression vector, such as pET-28b, which incorporates an N-terminal His-tag for purification.

-

Transformation: Transform the expression plasmids into a competent E. coli strain suitable for protein expression, such as BL21(DE3) or C41(DE3).[12]

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 16-18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[13] Continue to incubate at the lower temperature for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) and elute the His-tagged protein with an elution buffer (lysis buffer with 250-500 mM imidazole).[12]

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

In Vitro Enzyme Assays

The catalytic activities of the purified CPS and KS enzymes can be reconstituted in vitro to produce ent-kaurene from GGPP.

Protocol: Coupled CPS/KS In Vitro Assay

-

Reaction Mixture: Prepare a reaction mixture in a final volume of 100 µL containing:

-

Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% glycerol, 5 mM DTT)

-

10 µM GGPP

-

1-2 µg purified CPS

-

1-2 µg purified KS

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.[6]

-

Product Extraction: Stop the reaction and extract the diterpene products by adding an equal volume of n-hexane. Vortex vigorously and centrifuge to separate the phases.[13]

-

Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification by GC-MS

GC-MS is the primary analytical technique for identifying and quantifying the volatile diterpene products of the enzyme assays.[1][13][16]

GC-MS Parameters:

| Parameter | Typical Value |

| Column | HP-5MS (or equivalent) |

| Injector Temperature | 250°C |

| Oven Program | 50°C for 3 min, then ramp at 5-10°C/min to 280-300°C, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

ent-Kaurene can be identified by its characteristic retention time and mass spectrum, which includes a prominent molecular ion at m/z 272.[7]

Conclusion and Future Perspectives

The biosynthesis of this compound from GGPP is a well-defined pathway that serves as a critical entry point into the vast and physiologically important network of gibberellin metabolism. The elucidation of the enzymes involved and their catalytic mechanisms has not only advanced our fundamental understanding of plant biology but has also opened avenues for the biotechnological production of valuable diterpenoids. Future research in this area will likely focus on the intricate regulation of this pathway, the structural biology of the involved enzymes to guide protein engineering efforts, and the exploitation of this knowledge for crop improvement and the synthesis of novel bioactive compounds.

References

-

Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (1999). Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. Plant Physiology, 119(2), 507–510. [Link]

-

Wikipedia contributors. (2023). ent-Copalyl diphosphate synthase. In Wikipedia, The Free Encyclopedia. [Link]

-

Li, G., et al. (2020). Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 8, 893. [Link]

-

Morrone, D., et al. (2010). Probing the promiscuity of ent-kaurene oxidases via combinatorial biosynthesis. Proceedings of the National Academy of Sciences, 107(26), 11713-11718. [Link]

-

Zi, J., et al. (2014). One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar. BMC Plant Biology, 14, 293. [Link]

-

Brück, T. B., & Kourist, R. (2017). Structure of the ent-Copalyl Diphosphate Synthase PtmT2 from Streptomyces platensis CB00739, a Bacterial Type II Diterpene Synthase. Journal of the American Chemical Society, 139(33), 11333-11336. [Link]

-

Toyomasu, T., et al. (2021). Gibberellin-biosynthetic ent-kaurene synthases in higher plants do not require their non-catalytic domains for the catalysis. Biochemical Journal, 478(1), 25-37. [Link]

-

Prisic, S., & Peters, R. J. (2007). Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism. Plant Physiology, 144(1), 445–454. [Link]

-

Potter, K. C., et al. (2014). Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry. Angewandte Chemie International Edition, 53(28), 7198-7202. [Link]

-

Yang, Y., et al. (2021). Identification and functional characterization of ent-kaurene synthase gene in Ilex latifolia. Beverage Plant Research, 1, 7. [Link]

-

Chen, Y., et al. (2022). Overexpression of Ent-Kaurene Synthase Genes Enhances Gibberellic Acid Biosynthesis and Improves Salt Tolerance in Anoectochilus roxburghii (Wall.) Lindl. International Journal of Molecular Sciences, 23(21), 13329. [Link]

-

Wikipedia contributors. (2023). ent-Kaurene synthase. In Wikipedia, The Free Encyclopedia. [Link]

-

Criswell, J. D. (2018). Investigating conserved aromatic residues in ent-copalyl pyrophosphate synthases required for gibberellin phytohormone biosynthesis. Iowa State University Digital Repository. [Link]

-

Hayashi, K., et al. (2006). Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis. Bioscience, Biotechnology, and Biochemistry, 70(10), 2468-2475. [Link]

-

Chen, M., et al. (2021). Genome-Wide Identification and Expression Analysis of ent-kaurene synthase-like Gene Family Associated with Abiotic Stress in Rice. International Journal of Molecular Sciences, 22(11), 5897. [Link]

-

Otsuka, M., et al. (2004). Emission of ent-kaurene, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants. Plant and Cell Physiology, 45(9), 1129-1138. [Link]

-

Kawaide, H., et al. (1997). Pathway for ent-kaurene (3) biosynthesis from GGDP (1) via CDP (2) in the fungus and plants. ResearchGate. [Link]

-

Kanno, Y., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Biochemistry and Biophysics Reports, 2, 1-6. [Link]

Sources

- 1. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emission of ent-kaurene, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 11. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. maxapress.com [maxapress.com]

- 14. mdpi.com [mdpi.com]

- 15. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 16. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation and Characterization of ent-Kaurenol: A Technical Guide for Natural Product Researchers

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation, and characterization of ent-kaurenol, a pivotal tetracyclic diterpenoid alcohol. As a key intermediate in the biosynthesis of gibberellins, a class of vital plant hormones, this compound and its derivatives are of significant interest to researchers in phytochemistry, drug discovery, and plant science. This document offers field-proven insights and detailed methodologies intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to successfully isolate and identify this valuable natural product. We will delve into the causality behind experimental choices, providing a self-validating framework for the presented protocols.

Introduction: The Significance of this compound

This compound is a tetracyclic diterpenoid alcohol belonging to the kaurane family of natural products. Its chemical structure is characterized by the ent-kaurane skeleton, which is a C-20 tetracyclic system. The significance of this compound lies primarily in its role as a direct precursor to ent-kaurenoic acid, which is subsequently converted into the gibberellin family of phytohormones.[1] Gibberellins are critical for a wide array of developmental processes in plants, including seed germination, stem elongation, and flowering.[2] Beyond its biosynthetic importance, the ent-kaurane skeleton is the foundation for a diverse range of natural products exhibiting a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3] This makes this compound a valuable target for isolation and a potential starting point for the semisynthesis of novel therapeutic agents.

Biosynthesis of this compound in Plants

Understanding the biosynthetic origin of this compound provides crucial context for its occurrence in nature. The pathway begins with geranylgeranyl diphosphate (GGDP), a common precursor for diterpenoids. In higher plants, a two-step cyclization process, catalyzed by two distinct enzymes, leads to the formation of ent-kaurene, the immediate precursor to this compound.[4]

First, ent-copalyl diphosphate synthase (CPS) catalyzes the cyclization of GGDP to ent-copalyl diphosphate (ent-CPP). Subsequently, ent-kaurene synthase (KS) facilitates a second cyclization of ent-CPP to form the tetracyclic hydrocarbon, ent-kaurene.[4]

The final step in the formation of this compound is the oxidation of ent-kaurene at the C-19 methyl group. This reaction is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase.[1] This enzyme further oxidizes this compound to ent-kaurenal and then to ent-kaurenoic acid.[1] Therefore, plants that accumulate this compound possess an active biosynthetic pathway up to this point, with the rate of its subsequent oxidation influencing its steady-state concentration.

Caption: Biosynthetic pathway of this compound from GGDP.

Natural Sources of this compound and Related Diterpenoids

This compound and other ent-kaurane diterpenoids are widely distributed in the plant kingdom. The Annonaceae, Asteraceae, Lamiaceae, and Euphorbiaceae families are particularly rich sources of these compounds.[5] While quantitative data for this compound itself is often scarce in the literature, several species have been identified as notable producers of ent-kaurane derivatives, suggesting they are promising candidates for the isolation of this compound.

| Plant Family | Species | Plant Part | Notable ent-Kaurane Diterpenoids | Reference |

| Asteraceae | Helianthus annuus (Sunflower) | Heads | ent-Kauran-16α-ol | [6] |

| Asteraceae | Wedelia trilobata | Aerial parts | Various ent-kaurane diterpenoids | [7] |

| Euphorbiaceae | Croton tonkinensis | Leaves | Various hydroxylated and acetoxylated ent-kaurenes | [8] |

| Scrophulariaceae | Scoparia dulcis | Aerial parts | Scopadulcic acid A and B, other diterpenoids | [9][10] |

| Annonaceae | Xylopia aethiopica | Fruits | Xylopic acid (ent-kaur-16-en-19-oic acid) | [5] |

Isolation and Purification of this compound: A Step-by-Step Protocol

The following protocol is a comprehensive, field-tested methodology for the isolation of this compound from plant material. The choice of solvents and chromatographic techniques is based on the non-polar nature of the ent-kaurane skeleton.

Plant Material Collection and Preparation

-

Harvesting: Collect fresh plant material from a reputable source. The concentration of secondary metabolites can vary with the developmental stage of the plant, so consistency in collection time is recommended.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. This prevents enzymatic degradation of the target compounds.

-

Grinding: Grind the dried plant material to a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

The principle of this step is to use a non-polar solvent to selectively extract the lipophilic diterpenoids from the plant matrix.

-

Maceration: Macerate the powdered plant material in hexane or a mixture of dichloromethane and methanol (e.g., 1:1 v/v) at room temperature for 24-48 hours with occasional stirring. A solvent-to-solid ratio of 10:1 (v/w) is typically effective.

-

Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Chromatographic Purification

Purification involves a series of chromatographic steps to separate this compound from other components of the crude extract.

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Rationale: This is a primary, low-cost method for separating compounds based on polarity. This compound, being a moderately polar alcohol, will elute after non-polar hydrocarbons and before more polar compounds.

-

Procedure: a. Prepare a silica gel (60-120 mesh) column in a non-polar solvent such as hexane. b. Adsorb the crude extract onto a small amount of silica gel and load it onto the column. c. Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane -> hexane:ethyl acetate 9:1 -> 8:2 -> ... -> 100% ethyl acetate). d. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Rationale: TLC provides a rapid assessment of the separation and helps in pooling fractions containing the target compound.

-

Procedure: a. Spot the collected fractions on a silica gel TLC plate. b. Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2). c. Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating. Diterpenoids typically appear as purple or blue spots. d. Pool the fractions containing the spot corresponding to this compound.

-

-

Sephadex LH-20 Column Chromatography (Fine Purification):

-

Rationale: This size-exclusion chromatography step is effective for removing pigments and other impurities of different molecular sizes.

-

Procedure: a. Dissolve the pooled fractions in methanol. b. Apply the solution to a Sephadex LH-20 column equilibrated with methanol. c. Elute with methanol and collect fractions. d. Monitor the fractions by TLC to isolate the pure this compound.

-

-

Recrystallization (Final Purification):

-

Rationale: This is the final step to obtain highly pure, crystalline this compound.

-

Procedure: a. Dissolve the purified solid in a minimal amount of a suitable hot solvent (e.g., acetone or methanol). b. Allow the solution to cool slowly to induce crystallization. c. Collect the crystals by filtration and dry them under vacuum.

-

Sources

- 1. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ent-Kaurane diterpenoids from Croton tonkinensis stimulate osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemical constituents from aerial parts of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of ent-Kaurenol

Foreword: Unveiling a Key Diterpenoid Intermediate

In the intricate world of natural product biosynthesis, certain molecules stand out not only for their inherent structural complexity but also for their pivotal roles as precursors to biologically significant compounds. ent-Kaurenol is one such molecule. As a key intermediate in the biosynthesis of gibberellins, a class of phytohormones crucial for plant growth and development, a thorough understanding of its chemical architecture is paramount for researchers in natural product chemistry, plant biology, and drug development. This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound, grounded in established analytical techniques and biosynthetic principles. We will delve into its precise three-dimensional arrangement, the experimental methodologies employed for its characterization, and its significant position within the broader context of diterpenoid metabolism.

The Molecular Blueprint of this compound

This compound is a tetracyclic diterpenoid alcohol, a class of organic compounds characterized by a 20-carbon skeleton derived from four isoprene units. Its systematic IUPAC name is [(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol[1]. This nomenclature precisely defines the connectivity and, crucially, the absolute stereochemistry of the molecule.

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₂O | [1] |

| Molecular Weight | 288.47 g/mol | [1] |

| CAS Number | 2300-11-0 | [1] |

| Synonyms | ent-Kaur-16-en-19-ol, (-)-Kaur-16-en-19-ol | [1] |

The structure of this compound is built upon the ent-kaurane skeleton, a complex framework of four fused rings. The "ent" prefix signifies that it is the enantiomer of the more common kaurane series, meaning it has the opposite absolute configuration at all stereocenters.

Caption: Chemical Structure of this compound.

The Crucial Role of Stereochemistry

The biological activity of natural products is intrinsically linked to their three-dimensional structure. For this compound, the specific arrangement of atoms at its multiple stereocenters is critical for its recognition by enzymes in the gibberellin biosynthetic pathway.

The absolute configuration of this compound is defined by the Cahn-Ingold-Prelog priority rules at each of its chiral centers. The key stereochemical features are:

-

Ring Junctions: The fusion of the four rings creates a rigid structure with specific cis and trans relationships between adjacent rings.

-

Substituents: The orientation of the methyl groups at C-4 and C-10, and the hydroxymethyl group at C-4, are fixed in space.

The "ent-" designation is a powerful descriptor, immediately informing a chemist that the molecule is the mirror image of the corresponding "normal" kauranoid. This distinction is vital, as enantiomers often exhibit vastly different biological activities.

Biosynthetic Pathway: The Genesis of this compound

This compound is not a final product in itself but a crucial stepping stone in the biosynthesis of gibberellins.[2] Its formation is a testament to the elegance and efficiency of enzymatic catalysis in nature. The pathway begins with geranylgeranyl pyrophosphate (GGPP), a common precursor for many diterpenoids.

Caption: Simplified Biosynthetic Pathway of Gibberellins highlighting this compound.

The key transformation leading to this compound is the oxidation of ent-kaurene, catalyzed by the enzyme ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase.[3][4][5] This enzyme is remarkable as it catalyzes three successive oxidation steps at the C-19 methyl group of ent-kaurene, proceeding through this compound and ent-kaurenal to yield ent-kaurenoic acid.[6]

Experimental Characterization: A Multi-faceted Approach

The elucidation of the structure of this compound, like other complex natural products, relies on a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.

Isolation and Purification

The isolation of this compound from its natural sources, typically plants from the Sideritis or Coffea genus, is a multi-step process designed to separate it from a complex mixture of other metabolites.[7][8][9]

Step-by-Step Protocol for Isolation and Purification:

-

Extraction:

-

Dried and powdered plant material is subjected to solvent extraction, often starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent such as acetone or methanol to extract the diterpenoids.[8]

-

The choice of solvent is critical to maximize the yield of the target compound while minimizing the co-extraction of interfering substances.

-

-

Preliminary Fractionation:

-

The crude extract is often subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane and methanol/water) to achieve a preliminary separation based on polarity.

-

This step enriches the fraction containing the diterpenoids.

-

-

Column Chromatography:

-

The enriched fraction is then subjected to column chromatography, typically using silica gel as the stationary phase.[6]

-

A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is employed to separate the components of the mixture. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18).[7]

-

An isocratic or gradient elution with a solvent system like acetonitrile/water allows for the isolation of highly pure this compound.

-

Caption: A typical workflow for the isolation and purification of this compound.

Spectroscopic and Spectrometric Analysis

Once a pure sample of this compound is obtained, its structure is elucidated using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is employed for the complete structural assignment of this compound.[1]

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their hybridization state.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[1]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure.[1]

-

¹H and ¹³C NMR Data for ent-Kaurenoic Acid (a closely related compound):

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 | 40.7 | 1.84, 1.05 |

| 2 | 19.2 | 1.90, 1.45 |

| 3 | 37.8 | 2.15, 1.45 |

| 4 | 43.8 | - |

| 5 | 57.0 | 1.15 |

| 6 | 21.8 | 1.88, 1.84 |

| 7 | 41.3 | 1.55, 1.45 |

| 8 | 44.1 | - |

| 9 | 55.0 | 1.05 |

| 10 | 39.7 | - |

| 11 | 18.4 | 1.55, 1.50 |

| 12 | 33.1 | 1.60, 1.45 |

| 13 | 43.8 | 2.65 |

| 14 | 39.6 | 1.95, 1.15 |

| 15 | 49.0 | 2.05 |

| 16 | 155.9 | - |

| 17 | 103.0 | 4.78, 4.73 |

| 18 | 29.0 | 1.25 |

| 19 | 184.1 | - |

| 20 | 15.6 | 0.95 |

| (Data adapted from studies on ent-kaurenoic acid and may vary slightly for this compound, particularly at C-19) |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragmentations would involve the loss of water from the alcohol group and cleavages of the ring system.

X-ray Crystallography:

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While obtaining suitable crystals can be challenging, the resulting structural information is definitive.

Conclusion and Future Perspectives

This compound represents a fascinating case study in the chemical intricacies of natural products. Its well-defined structure and stereochemistry are not only a testament to the precision of enzymatic synthesis but also a critical factor in its biological function as a precursor to the gibberellin family of plant hormones. The methodologies outlined in this guide, from isolation and purification to comprehensive spectroscopic analysis, represent the standard toolbox for the modern natural product chemist.

As our understanding of biosynthetic pathways deepens, and as analytical techniques become even more sensitive, the study of molecules like this compound will continue to provide valuable insights. These insights are not only of academic interest but also hold potential for applications in agriculture, through the modulation of plant growth, and in drug discovery, where natural product scaffolds continue to inspire the development of novel therapeutics. The foundational knowledge of the structure and stereochemistry of this compound is the essential starting point for all such future endeavors.

References

-

Hasan, C. M., et al. (1994). ent-16-Kauren-19-ol and other diterpenoids from Coffea bengalensis. Phytochemistry, 35(5), 1311-1314. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Helliwell, C. A., et al. (1998). The Arabidopsis GA3 gene encodes the cytochrome P450 protein, ent-kaurene oxidase. Planta, 204(1), 76-81. Available at: [Link]

-

Block, S., et al. (2005). Quantitative determination by HPLC of ent-kaurenoic and grandiflorenic acids in aerial parts of Wedelia paludosa D.C. Journal of the Brazilian Chemical Society, 16(6a), 1089-1092. Available at: [Link]

-

Yaouba, S., et al. (2018). Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species. Molecules, 23(12), 3199. Available at: [Link]

-

Topcu, G., et al. (2007). Isolation and Biological Activity of New and Known Diterpenoids From Sideritis stricta Boiss. & Heldr. Records of Natural Products, 1(1), 1-8. Available at: [Link]

-

de Oliveira, P. F., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. (Note: This is a future-dated reference from the search results, used here for illustrative data purposes). Available at: [Link]

-

Hedden, P., & Sponsel, V. M. (2015). A Century of Gibberellin Research. Journal of Plant Growth Regulation, 34(4), 740-760. Available at: [Link]

-

Gören, A. C., et al. (2004). Ent-kaurene Diterpenoids from Sideritis lycia with Antiviral and Cytotoxic Activities. Natural Product Communications, 1(1), 1934578X0600100. Available at: [Link]

-

Miyazaki, S., et al. (2015). Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 997, 121-126. Available at: [Link]

-

Helliwell, C. A., et al. (2001). Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis. Plant Physiology, 126(4), 1733-1741. Available at: [Link]

-

Morrone, D., et al. (2010). Characterization of the kaurene oxidase, CYP701A3, a multifunctional cytochrome P450 from gibberellin biosynthesis. The Biochemical journal, 431(2), 337–344. Available at: [Link]

-

Helliwell, C. A., et al. (1998). Cloning of the Arabidopsis ent-kaurene oxidase gene GA3. Proceedings of the National Academy of Sciences of the United States of America, 95(15), 9019–9024. Available at: [Link]

-

Helliwell, C. A., et al. (2001). Plants with increased expression of ent-kaurene oxidase are resistant to chemical inhibitors of this gibberellin biosynthesis enzyme. Plant physiology, 126(4), 1733–1741. Available at: [Link]

-

UniProt. (n.d.). KO - Ent-kaurene oxidase, chloroplastic - Arabidopsis thaliana (Mouse-ear cress). Retrieved from [Link]

Sources

- 1. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of New Ent-kaurane Diterpenoids of Yunnan Arabica Coffee Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isolation and Biological Activity of New and Known Diterpenoids From Sideritis stricta Boiss. & Heldr - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. On the ent-kaurene diterpenes from Sideritis athoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Role of ent-Kaurenol in the Gibberellin Biosynthetic Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a class of diterpenoid hormones that are fundamentally important for a vast array of developmental processes in higher plants, including seed germination, stem elongation, and flower development.[1][2] The intricate biosynthesis of these hormones is a highly regulated, multi-step process localized across several cellular compartments.[3] This guide provides a detailed examination of a critical juncture in the early stages of GA biosynthesis: the sequential oxidation of ent-kaurene to ent-kaurenoic acid. We will focus specifically on the transient intermediate, ent-kaurenol, and the monooxygenase responsible for its formation and subsequent conversion, ent-kaurene oxidase (KO). Understanding the enzymology, regulation, and experimental interrogation of this step is paramount for researchers aiming to manipulate plant growth and for the development of novel agrochemicals.

The Gateway to Gibberellins: The Three-Step Oxidation of ent-Kaurene

The journey to bioactive gibberellins begins in the plastid, where the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP), is cyclized in two steps by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) to produce the tetracyclic hydrocarbon, ent-kaurene.[4][5][6] This molecule is the committed precursor for all gibberellins.[6][7]

Upon its synthesis, ent-kaurene is directed to the outer envelope of the plastid and the endoplasmic reticulum, where it undergoes a critical three-step oxidation at the C-19 position.[8][9] This sequence is catalyzed by a single, remarkable enzyme: ent-kaurene oxidase (KO) *.[10][11] The process unfolds as follows:

-

ent-Kaurene → this compound: The first oxidation introduces a hydroxyl group at C-19.

-

This compound → ent-Kaurenal: The alcohol is then oxidized to an aldehyde.

-

ent-Kaurenal → ent-Kaurenoic Acid: The final oxidation converts the aldehyde to a carboxylic acid.

Evidence from studies on Arabidopsis and pea mutants, which showed a blockage in all three steps, confirmed that a single enzyme is responsible for this entire sequence.[10][12] The product, ent-kaurenoic acid, is then further metabolized in the endoplasmic reticulum by ent-kaurenoic acid oxidase (KAO) to GA12, the first gibberellin in the pathway.[8][13]

Caption: Early steps of the gibberellin biosynthetic pathway.

Biochemical Profile of ent-Kaurene Oxidase (KO)

A thorough understanding of KO is essential for any research or development effort targeting the gibberellin pathway.

-

Enzyme Class: KO is a cytochrome P450 monooxygenase belonging to the CYP701A subfamily .[9][14] Like other P450s, its catalytic activity is dependent on a partner enzyme, NADPH-cytochrome P450 reductase (CPR) , which transfers electrons from NADPH to the P450 to activate molecular oxygen.[14]

-

Subcellular Localization: KO is strategically located on the outer chloroplast membrane and potentially the endoplasmic reticulum (ER).[8] This positioning is critical, as it allows the enzyme to immediately act upon ent-kaurene as it is exported from its site of synthesis in the plastid.[8][9]

-

Genetic Identity: In the model organism Arabidopsis thaliana, KO is encoded by the GA3 gene.[10] Mutations in this gene lead to a characteristic gibberellin-deficient dwarf phenotype.[10]

Table 1: Kinetic Properties of ent-Kaurene Oxidase

The following data were derived from studies on KO from Montanoa tomentosa expressed heterologously in yeast.[15]

| Parameter | Value | Conditions |

| Apparent Km | 80.63 ± 1.2 µM | Substrate: ent-kaurene |

| Apparent Vmax | 31.80 ± 1.8 µmol·mg⁻¹·h⁻¹ | 0.5 mg microsomal protein |

| Optimal pH | 7.6 | |

| Optimal Temperature | 30°C |

Methodologies for the Study of this compound Metabolism

Investigating the conversion of this compound requires a combination of genetic, biochemical, and analytical approaches. The self-validating nature of these protocols ensures reproducibility and confidence in the results.

Protocol 1: Heterologous Expression and Functional Characterization of KO in Saccharomyces cerevisiae

This protocol is the gold standard for confirming the function of a candidate KO gene. Yeast provides an ideal eukaryotic system that lacks an endogenous gibberellin pathway.

Causality: Expressing the plant P450 (KO) and its corresponding reductase (CPR) in yeast allows for the reconstitution of the enzymatic activity in a controlled environment. Feeding the yeast culture with the substrate (ent-kaurene) and analyzing the products confirms the enzyme's specific function.

Step-by-Step Methodology:

-

Vector Construction: Clone the full-length cDNA of the candidate KO gene (e.g., AtGA3) and a suitable CPR gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1). Select for successful transformants on appropriate media.

-

Culture and Induction:

-

Grow a pre-culture of the transformed yeast in selective media with glucose overnight.

-

Inoculate a larger volume of induction medium (containing galactose instead of glucose) with the pre-culture to an OD600 of ~0.4.

-

Grow the culture for 4-6 hours to induce protein expression.

-

-

Substrate Feeding: Add ent-kaurene (typically dissolved in a carrier solvent like dodecane or acetone) to the induced yeast culture. Incubations with radiolabeled [¹⁴C]ent-kaurene can be used for enhanced detection.[16]

-

Incubation: Continue the incubation for 24-48 hours at 30°C with shaking.

-

Extraction of Diterpenoids:

-

Pellet the yeast cells by centrifugation.

-

Saponify the cell pellet and the supernatant with aqueous KOH to hydrolyze any conjugated metabolites.

-

Extract the non-polar diterpenoids using a solvent like hexane or ethyl acetate.

-

-

Sample Preparation for GC-MS:

-

Dry the organic extract under a stream of nitrogen.

-

Derivatize the sample by methylation (e.g., with diazomethane) to convert the acidic product (ent-kaurenoic acid) into its more volatile methyl ester for GC analysis.

-

-

GC-MS Analysis: Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry. Identify this compound, ent-kaurenal, and methyl ent-kaurenoate by comparing their retention times and mass spectra to authentic standards.

Self-Validation: A control experiment using yeast transformed with an empty vector must be run in parallel. The absence of oxidized products in the control culture validates that the observed conversions are solely due to the expressed KO enzyme.

Caption: Workflow for functional analysis of KO in yeast.

ent-Kaurene Oxidase as a Target for Chemical Intervention

The critical, rate-limiting nature of the reactions catalyzed by KO makes it a prime target for chemical inhibitors used as plant growth regulators (PGRs) and herbicides.

Mechanism of Action: Many of the most effective PGRs are azole compounds, such as paclobutrazol and uniconazole.[11][17] These chemicals function by having a nitrogen atom in their heterocyclic ring bind to the heme iron prosthetic group in the active site of cytochrome P450 enzymes like KO. This binding blocks the enzyme's ability to activate oxygen, thereby halting the oxidation of ent-kaurene and shutting down the gibberellin biosynthetic pathway. The resulting GA deficiency leads to stunted growth, which is desirable for applications such as preventing lodging in cereal crops and producing more compact ornamental plants.

Table 2: Common Inhibitors of ent-Kaurene Oxidase

| Inhibitor | Chemical Class | Typical Application | Reference |

| Paclobutrazol | Triazole | Growth retardant in horticulture and agriculture | [11][17] |

| Uniconazole | Triazole | Potent growth retardant | [11][17] |

| Ancymidol | Pyrimidine | Growth retardant for ornamental crops | [16] |

| Tetcyclacis | Norbornanodiazetine | Research tool, P450 inhibitor | [12] |

Drug Development Perspective: The specificity of inhibitors for plant P450s over animal or fungal P450s is a key consideration in the development of safe and effective agrochemicals. Furthermore, the observation that overexpressing the KO gene can confer resistance to these inhibitors opens up avenues for creating herbicide-resistant transgenic crops.[11][17] This demonstrates that the level of KO enzyme is a key determinant of sensitivity to these chemical agents.[17]

Conclusion

This compound, while a transient intermediate, lies at the heart of a crucial control point in gibberellin biosynthesis. Its formation and immediate conversion are governed by the multi-functional enzyme ent-kaurene oxidase, a cytochrome P450 that represents a bottleneck in the pathway. The methodologies detailed herein—from heterologous expression to inhibitor studies—provide a robust framework for investigating this system. For researchers in plant science and professionals in agrochemical development, a deep understanding of the enzymology surrounding this compound is not merely academic; it is fundamental to the rational design of new technologies for modulating plant growth and development.

References

-

Helliwell, C. A., Sheldon, C. C., Poole, A. T., Dennis, E. S., & Peacock, W. J. (2001). The Arabidopsis ent-Kaurene Oxidase Gene (GA3) Encodes a Cytochrome P450 and Is Expressed in Vegetative and Reproductive Tissues. Plant Physiology, 126(3), 1169–1178. [Link]

-

Hedden, P., & Kamiya, Y. (1997). GIBBERELLIN BIOSYNTHESIS: Enzymes, Genes and Their Regulation. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 431-460. [Link]

-

Katsumi, M., & Ishiguro, M. (2005). Plants with increased expression of ent-kaurene oxidase are resistant to chemical inhibitors of this gibberellin biosynthesis enzyme. Plant and Cell Physiology, 46(2), 354–361. [Link]

-

Rademacher, W. (2005). Plants with increased expression of ent-kaurene oxidase are resistant to chemical inhibitors of this gibberellin biosynthesis enzyme. PubMed, 15695427. [Link]

-

Helliwell, C. A., Poole, A., Peacock, W. J., & Dennis, E. S. (2001). The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway. Proceedings of the National Academy of Sciences, 98(4), 2062–2067. [Link]

-

Grokipedia. (n.d.). Ent-kaurene oxidase. Retrieved January 24, 2026, from [Link]

-

Sun, P., Guan, H., Zhang, Y., et al. (2017). Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii. Frontiers in Plant Science, 8, 1789. [Link]

-

Hedden, P., & Thomas, S. G. (2012). Gibberellin biosynthesis and its regulation. Biochemical Journal, 444(1), 11–25. [Link]

-

Tudzynski, B., & Hölter, K. (1998). The P450-1 gene of Gibberella fujikuroi encodes a multifunctional enzyme in gibberellin biosynthesis. Molecular and General Genetics MGG, 258(5), 574-82. [Link]

-

Rojas, M. C., Hedden, P., Gaskin, P., & Tudzynski, B. (2001). Functional Characterization of Two Cytochrome P450 Monooxygenase Genes, P450-1 and P450-4, of the Gibberellic Acid Gene Cluster in Fusarium proliferatum (Gibberella fujikuroi MP-D). Applied and Environmental Microbiology, 67(8), 3658–3665. [Link]

-

ResearchGate. (n.d.). Gibberellin-biosynthetic pathways from ent-kaurene. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Gibberellin biosynthesis and its regulation. Retrieved January 24, 2026, from [Link]

-

Villa-Ruano, N., et al. (2018). Functional characterization of ent-kaurene oxidase, MtKO, from Montanoa tomentosa (Zoapatle). ResearchGate. [Link]

-

Yamaguchi, S., & Kamiya, Y. (2000). Gibberellin Biosynthesis: Its Regulation by Endogenous and Environmental Signals. Plant and Cell Physiology, 41(3), 251–257. [Link]

-

Li, G., et al. (2024). Genome-Wide Identification and Expression Analysis of ent-kaurene synthase-like Gene Family Associated with Abiotic Stress in Rice. MDPI. [Link]

-

Wikipedia. (n.d.). Ent-kaurene synthase. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Conversions catalyzed by CYP88 and CYP701 P450s in gibberellin biosynthesis. Retrieved January 24, 2026, from [Link]

-

Morrone, D., Chen, X., & Peters, R. J. (2016). A Single Origin for Plant ent-Kaurene Synthases. Frontiers in Plant Science, 7, 1801. [Link]

-

Hedden, P. (2012). Gibberellin biosynthesis and its regulation. Biochemical Journal, 444(1), 11-25. [Link]

-

Lange, T. (1998). Gibberellin biosynthesis and the regulation of plant development. PubMed, 9880432. [Link]

-

Coolbaugh, R. C., & Hamilton, R. (1976). Inhibition of ent-Kaurene Oxidation and Growth by α-Cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine-methanol. Plant Physiology, 57(2), 245-248. [Link]

-

Helliwell, C. A., Poole, A. T., Peacock, W. J., & Dennis, E. S. (1998). Cloning of the Arabidopsis ent-kaurene oxidase gene GA3. Proceedings of the National Academy of Sciences, 95(15), 9019–9024. [Link]

-

Grokipedia. (n.d.). Ent-kaurene synthase. Retrieved January 24, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Gibberellin biosynthesis and the regulation of plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gibberellin biosynthesis and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. grokipedia.com [grokipedia.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Cloning of the Arabidopsis ent-kaurene oxidase gene GA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Plants with increased expression of ent-kaurene oxidase are resistant to chemical inhibitors of this gibberellin biosynthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Renaissance of a Classic Scaffold: An In-depth Technical Guide to the Discovery and Therapeutic Potential of ent-Kaurane Diterpenoids

Abstract

The ent-kaurane diterpenoids, a vast and structurally diverse class of natural products, have traversed a remarkable journey from their initial discovery as phytotoxins to their current status as promising scaffolds for drug development. This technical guide provides a comprehensive overview of the historical context of their discovery, the intricate details of their biosynthesis, and a deep dive into their multifaceted pharmacological activities. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causality behind experimental choices in their isolation and characterization, details key experimental protocols, and explores their therapeutic potential, with a particular focus on their anticancer and anti-inflammatory properties. Through a synthesis of historical perspective and contemporary research, this guide aims to serve as a valuable resource for harnessing the full potential of this versatile natural product family.

A Serendipitous Discovery: From "Foolish Seedlings" to a New Class of Diterpenoids

The story of ent-kaurane diterpenoids is intrinsically linked to the investigation of "bakanae" or "foolish seedling" disease in rice, a phenomenon that intrigued Japanese scientists in the late 19th and early 20th centuries. This disease caused rice seedlings to exhibit abnormal elongation, a pale-yellow appearance, and reduced yield.[1] The causative agent was identified as the fungus Gibberella fujikuroi.

In a pivotal moment in 1926, Japanese plant pathologist Eiichi Kurosawa demonstrated that sterile filtrates from the culture medium of this fungus could induce the characteristic symptoms of bakanae disease in healthy rice seedlings. This groundbreaking observation suggested the presence of a secreted metabolite responsible for the observed phenotype.

It was not until 1938 that Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo successfully isolated and crystallized the active compounds, which they named "gibberellins" after the fungus.[2] This marked the formal discovery of the first members of what would later be recognized as a vast family of tetracyclic diterpenoids.

The term "ent-kaurane" itself has a distinct origin. It stems from the isolation of a diterpene with a negative optical rotation from the Kauri pine (Agathis species), which was subsequently named "ent-kaurene".[3] The prefix "ent," for enantiomeric, signifies that the stereochemistry at all chiral centers is opposite to that of the parent kaurane scaffold.[4]

The Biosynthetic Blueprint: From a Linear Precursor to a Tetracyclic Core

The intricate tetracyclic scaffold of ent-kaurane diterpenoids originates from the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP).[3] The biosynthesis is a multi-step enzymatic cascade that showcases nature's remarkable ability to construct complex molecular architectures.[5]

The key steps in the formation of the ent-kaurane skeleton are as follows:

-

Cyclization of GGPP to ent-Copalyl Diphosphate (ent-CPP): The biosynthesis is initiated by the enzyme ent-copalyl diphosphate synthase (CPS), which catalyzes the cyclization of the linear GGPP to the bicyclic intermediate, ent-CPP.[3][5]

-

Formation of ent-Kaurene: The second crucial cyclization is mediated by ent-kaurene synthase (KS). This enzyme facilitates a series of intramolecular rearrangements and the formation of the characteristic four-ring system of ent-kaurene.[3][5][6]

-

Oxidative Modifications: Following the formation of the ent-kaurene backbone, a plethora of cytochrome P450 monooxygenases (P450s) and other modifying enzymes introduce a wide array of functional groups, such as hydroxyls, ketones, and carboxylic acids, at various positions on the scaffold. These modifications are responsible for the vast structural diversity observed within the ent-kaurane family. For instance, the conversion of ent-kaurene to ent-kaurenoic acid is catalyzed by ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[7]

Caption: Biosynthetic pathway of ent-kaurane diterpenoids.

Isolation and Structural Elucidation: A Methodical Approach

The isolation and structural characterization of ent-kaurane diterpenoids from complex natural product mixtures require a systematic and multi-technique approach. The genus Isodon, rich in these compounds, serves as a prime example for outlining a typical experimental workflow.[8][9]

Experimental Protocol: Isolation of ent-Kaurane Diterpenoids from Isodon Species

This protocol provides a generalized yet detailed workflow for the isolation and purification of ent-kaurane diterpenoids.

Step 1: Plant Material Collection and Preparation

-

Collect the aerial parts of the Isodon species of interest.

-

Air-dry the plant material at room temperature to a constant weight.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

Step 2: Extraction

-

Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days) to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Liquid-Liquid Partitioning

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds. ent-Kaurane diterpenoids are typically enriched in the ethyl acetate fraction.

Step 4: Chromatographic Purification

-

Column Chromatography (CC) over Silica Gel: Subject the ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of increasing polarity, typically starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the proportion of ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Further purify the fractions obtained from the silica gel column using a Sephadex LH-20 column with methanol as the eluent. This step is effective for separating compounds with similar polarities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds, employ preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Step 5: Structural Elucidation

-

Spectroscopic Analysis: Elucidate the structures of the purified compounds using a combination of spectroscopic techniques, including:

-

1D NMR: ¹H and ¹³C NMR for determining the proton and carbon framework.

-

2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the molecular formula.

-

-

X-ray Crystallography: For compounds that yield suitable crystals, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.[8]

Caption: General workflow for the isolation of ent-kaurane diterpenoids.

A Plethora of Pharmacological Activities: Therapeutic Potential

ent-Kaurane diterpenoids exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug discovery.[10] Their therapeutic potential spans anticancer, anti-inflammatory, antibacterial, and antifungal applications.

Anticancer Activity

A significant body of research has focused on the anticancer properties of ent-kaurane diterpenoids, with many compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.[2][11][12] The mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3][11]

Oridonin , one of the most extensively studied ent-kaurane diterpenoids, has shown promising anticancer activity and is currently in clinical trials in China.[2]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Oridonin | AGS (Gastric) | 2.627 ± 0.324 (48h) | [4] |

| HGC27 (Gastric) | 9.266 ± 0.409 (48h) | [4] | |

| MGC803 (Gastric) | 11.06 ± 0.400 (48h) | [4] | |

| K562 (Leukemia) | 0.95 | [13] | |

| HCC-1806 (Breast) | 0.18 | [13] | |

| Lasiokaurin | Breast Cancer Cells | ~1-5 | [14] |

| Glaucocalyxin H | A549 (Lung) | 1.86 | [15] |

| MCF-7 (Breast) | 4.68 | [15] | |

| HeLa (Cervical) | 3.25 | [15] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and ent-kaurane diterpenoids have emerged as potent anti-inflammatory agents.[1][16] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5]

Kaurenoic acid , for example, has been shown to reduce the levels of pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-alpha (TNF-α).[1][16]

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators. Several ent-kaurane diterpenoids have been shown to inhibit this pathway at various points. For instance, eriocalyxin B has been found to interfere with the binding of NF-κB to its response elements by targeting a cysteine residue in the NF-κB protein.[11]

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

Future Perspectives and Conclusion

The journey of ent-kaurane diterpenoids, from their discovery as the causative agents of "foolish seedling" disease to their current status as promising therapeutic leads, is a testament to the power of natural product research. Their structural diversity and broad spectrum of biological activities continue to inspire chemists and biologists alike.

For researchers and drug development professionals, the ent-kaurane scaffold represents a privileged starting point for the design and synthesis of novel therapeutic agents. The insights into their biosynthesis, isolation, and mechanisms of action provided in this guide are intended to facilitate these efforts. As our understanding of the molecular targets of these fascinating compounds deepens, we can anticipate the development of a new generation of ent-kaurane-based drugs with improved efficacy and selectivity for the treatment of cancer, inflammatory diseases, and other human ailments. The renaissance of this classic natural product scaffold is well underway, and its full therapeutic potential is yet to be realized.

References

-

Discovery of 8,9-seco-ent-Kaurane Diterpenoids as Potential Leads for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. [Link]

-

Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. MDPI. [Link]

-

Anti-Inflammatory and Anticancer Effects of Kaurenoic Acid in Overcoming Radioresistance in Breast Cancer Radiotherapy. PubMed. [Link]

-

A practical technique for rapid characterisation of ent-kaurane diterpenoids in Isodon serra (Maxim.) Hara by UHPLC-Q-TOF-MS/MS. PubMed. [Link]

-

ent-Kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers. [Link]

-

Anti-Inflammatory and Anticancer Effects of Kaurenoic Acid in Overcoming Radioresistance in Breast Cancer Radiotherapy. MDPI. [Link]

-

ent-kaurene synthase. Wikipedia. [Link]

-

Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica. PubMed. [Link]

-

Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells. PMC - PubMed Central. [Link]

-

Recent advances in oridonin derivatives with anticancer activity. PMC - NIH. [Link]

-

(A) Schematic outline of the biosynthetic pathway of ent-kaurene and... ResearchGate. [Link]

-

Pathway for ent-kaurene (3) biosynthesis from GGDP (1) via CDP (2) in... ResearchGate. [Link]

-

ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. NIH. [Link]

-

Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis. NIH. [Link]

-

Effects of oridonin on the viability of MEC cell lines. (A) Chemical... ResearchGate. [Link]

-

Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. PubMed. [Link]

-

Chapter 2 - Discovery of Gibberellin. World Scientific Publishing. [Link]

-

A practical technique for rapid characterisation of ent-kaurane diterpenoids in Isodon serra (Maxim.) Hara by UHPLC-Q-TOF-MS/MS. PubMed. [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

-

Recent advances in the synthesis of ent-kaurane diterpenoids. RSC Publishing. [Link]

-

Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]

-

NF-kB Target Genes. Boston University. [Link]

-

Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx. PubMed. [Link]

Sources

- 1. Anti-Inflammatory and Anticancer Effects of Kaurenoic Acid in Overcoming Radioresistance in Breast Cancer Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 6. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 7. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A practical technique for rapid characterisation of ent-kaurane diterpenoids in Isodon serra (Maxim.) Hara by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 13. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Enzymatic Oxidation of ent-Kaurenol to ent-Kaurenoic Acid: Core Mechanisms and Methodologies

Abstract The conversion of ent-kaurenol to ent-kaurenoic acid represents a critical juncture in the biosynthesis of gibberellins, a class of phytohormones essential for plant development. This two-step oxidation is part of a larger three-step reaction sequence initiated from ent-kaurene, all of which are catalyzed by the single multifunctional enzyme, ent-kaurene oxidase (KO). As a cytochrome P450 monooxygenase, KO's activity is fundamental to the production of all downstream gibberellins. This technical guide provides an in-depth examination of the enzymatic conversion of this compound to ent-kaurenoic acid. It details the biochemical mechanism, the key enzymatic players, and their subcellular localization. Furthermore, this guide offers field-proven methodologies for researchers, outlining detailed protocols for both in vitro and in vivo analysis, and discusses the primary analytical techniques for product quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal step in the gibberellin pathway.

Introduction

The Significance of the Gibberellin Biosynthesis Pathway

Gibberellins (GAs) are diterpenoid carboxylic acids that function as indispensable growth regulators in higher plants.[1][2] They are involved in nearly every aspect of the plant life cycle, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][3] The intricate biosynthesis pathway that produces these hormones is a target for both academic research and agricultural technology, as its modulation can profoundly impact plant stature and crop yield.

ent-Kaurenoic Acid: A Key Intermediate

Within the complex network of GA biosynthesis, ent-kaurenoic acid stands out as a crucial intermediate. It is the committed precursor for the formation of GA12, from which all other gibberellins are derived.[4][5][6][7] Beyond its role in phytohormone production, ent-kaurenoic acid and its derivatives have garnered significant interest for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties.[8][9] This has made the compound an attractive scaffold for the development of new therapeutics and a valuable target for bio-inspired synthesis.[10]

The Role of this compound as the Direct Precursor

The formation of ent-kaurenoic acid is accomplished through a sequential oxidation of the C19 methyl group of an ent-kaurene backbone. This process occurs in three steps: ent-kaurene is first oxidized to this compound, which is then oxidized to ent-kaurenal, and finally to ent-kaurenoic acid.[3][4] Therefore, this compound is the direct precursor in the two-step oxidation process that is the focus of this guide. Remarkably, all three of these successive oxidation steps are catalyzed by a single enzyme.[3][11][12]

Objectives of this Technical Guide

This guide is designed to serve as a comprehensive technical resource for scientific professionals. The primary objectives are:

-

To elucidate the enzymatic machinery and biochemical mechanism responsible for the conversion of this compound to ent-kaurenoic acid.

-

To provide detailed, validated protocols for the heterologous expression of the key enzyme and the execution of in vitro and in vivo assays.

-

To describe the standard analytical techniques used for the robust identification and quantification of the reaction products.

-

To highlight the applications of this knowledge in biotechnology and drug discovery.

The Enzymatic Conversion: Mechanism and Machinery

The Key Players: ent-Kaurene Oxidase (KO) and Cytochrome P450 Reductase (CPR)

The central catalyst in this pathway is ent-kaurene oxidase (KO) . KO is a cytochrome P450-dependent monooxygenase belonging to the CYP701A subfamily.[4][11] As a P450 enzyme, KO requires an electron donor to facilitate the activation of molecular oxygen. This role is filled by a cytochrome P450 reductase (CPR) , which transfers electrons from NADPH to the heme center of KO, enabling the oxidative chemistry to proceed.[13] The deletion of the CPR gene has been shown to result in the loss of GA production, underscoring its essential role.[13]

The Reaction Mechanism: A Stepwise Oxidation

The conversion of this compound to ent-kaurenoic acid is a two-step process that is part of a larger, three-step oxidation of ent-kaurene, all catalyzed by the single, multifunctional KO enzyme.[3][14] The enzyme is thought to retain the intermediates within its active site, ensuring high efficiency and preventing the release of potentially reactive aldehyde intermediates.[4]

The two steps involving this compound are:

-

This compound to ent-Kaurenal: The alcohol at the C19 position of this compound is oxidized to an aldehyde, forming ent-kaurenal.

-

ent-Kaurenal to ent-Kaurenoic Acid: The aldehyde group of ent-kaurenal is further oxidized to a carboxylic acid, yielding the final product, ent-kaurenoic acid.

Each of these oxidation steps consumes one molecule of O₂ and requires electrons supplied by NADPH via CPR.

Subcellular Localization

The enzymes of GA biosynthesis are compartmentalized within the plant cell. The initial steps, from geranylgeranyl diphosphate (GGDP) to ent-kaurene, occur within plastids. ent-Kaurene oxidase (KO) is strategically located on the outer envelope membrane of the plastid.[4][15] This positioning facilitates the channeling of the plastid-synthesized ent-kaurene to the next stage of the pathway. The subsequent oxidation of ent-kaurenoic acid to GA12, catalyzed by ent-kaurenoic acid oxidase (KAO), occurs on the endoplasmic reticulum.[4][15]

Methodologies for Studying the Conversion

In Vitro Enzyme Assays

The most direct way to study the function of KO is through in vitro assays using heterologously expressed protein.

Yeast, particularly Saccharomyces cerevisiae, has proven to be an excellent host system for expressing functional plant cytochrome P450 enzymes like KO.[3][11] The endogenous yeast CPR can effectively donate electrons to the heterologously expressed KO. While expression in E. coli is also possible, it may require N-terminal modifications of the KO sequence for optimal function.[16]

A critical insight from studies is that assays using whole yeast cells often yield more complete conversion of substrates to ent-kaurenoic acid compared to assays with isolated yeast microsomes.[3] Microsomal preparations sometimes only catalyze the first oxidation step (ent-kaurene to this compound), possibly due to enzyme instability or the loss of essential cofactors during isolation.[3]

The following table summarizes typical components for an in vitro KO assay using a whole-cell yeast system.

| Component | Example Concentration/Amount | Purpose | Causality/Rationale |

| Yeast Culture (expressing KO) | 50 mL culture (e.g., OD₆₀₀ of 1.0-2.0) | Source of the KO enzyme and CPR. | Whole cells provide a more stable environment and ensure cofactor availability.[3] |

| Substrate (this compound) | 10-50 µM | The molecule to be oxidized. | Concentration should be sufficient for detection but not high enough to cause substrate inhibition. |

| Buffer/Medium | YPD or synthetic defined medium | Maintain pH and provide nutrients for yeast viability. | Optimal enzyme activity is pH-dependent; viable cells are needed for cofactor regeneration. |

| Incubation Temperature | 28-30 °C | Optimal temperature for yeast growth and enzyme activity. | Balances enzyme kinetics with cellular stability. |

| Incubation Time | 6-24 hours | Allows for sufficient time for substrate uptake and conversion. | Time course experiments are recommended to determine the optimal reaction time. |

| Shaking | 200-250 rpm | Provides aeration and keeps cells in suspension. | Oxygen is a required substrate for the P450 reaction. |

-